4-(Aminomethyl)-n-phenylbenzenesulfonamide

Antibacterial SAR Sulfonamide derivatives Mafenide analogs

4-(Aminomethyl)-N-phenylbenzenesulfonamide (CAS 6325-23-1, NSC29833) is a synthetic sulfonamide derivative with the molecular formula C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol. It belongs to the benzenesulfonamide class, structurally characterized by a primary aminomethyl group at the para position and an N-phenyl substituent on the sulfonamide nitrogen, distinguishing it from simpler sulfonamide antibiotics such as mafenide (4-(aminomethyl)benzenesulfonamide).

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
CAS No. 6325-23-1
Cat. No. B12127704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-n-phenylbenzenesulfonamide
CAS6325-23-1
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CN
InChIInChI=1S/C13H14N2O2S/c14-10-11-6-8-13(9-7-11)18(16,17)15-12-4-2-1-3-5-12/h1-9,15H,10,14H2
InChIKeyVGDRABOUNGYMSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-N-phenylbenzenesulfonamide (CAS 6325-23-1): Sulfonamide Scaffold with Divergent Biological Profile for Selective Research Sourcing


4-(Aminomethyl)-N-phenylbenzenesulfonamide (CAS 6325-23-1, NSC29833) is a synthetic sulfonamide derivative with the molecular formula C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol [1]. It belongs to the benzenesulfonamide class, structurally characterized by a primary aminomethyl group at the para position and an N-phenyl substituent on the sulfonamide nitrogen, distinguishing it from simpler sulfonamide antibiotics such as mafenide (4-(aminomethyl)benzenesulfonamide) [2]. While sulfonamides are canonically associated with antibacterial activity via dihydropteroate synthase inhibition, published evidence indicates that N-phenyl substitution on the p-aminomethylbenzenesulfonamide core markedly attenuates antibacterial potency relative to the parent structure [3]. The compound has been catalogued in the NCI/DTP screening repository and assessed in the NCI-60 human tumor cell line panel, where it demonstrated a uniformly inactive profile across all tested lines [4].

Why 4-(Aminomethyl)-N-phenylbenzenesulfonamide Cannot Be Interchanged with Mafenide or Other Sulfonamide Analogs in Research Protocols


Generic substitution among sulfonamide analogs is unreliable because minor structural modifications—particularly N-aryl substitution on the sulfonamide group—produce profound shifts in both antibacterial potency and mammalian cell cytotoxicity. The parent compound mafenide (4-(aminomethyl)benzenesulfonamide) is an FDA-approved topical antibacterial agent with documented activity against Pseudomonas aeruginosa and broad Gram-positive/Gram-negative coverage [1]. However, direct comparative data from a 1950 structure–activity study demonstrate that N1-phenyl derivatives of p-aminomethylbenzenesulfonamide exhibit antibacterial action 'far inferior' to the unsubstituted parent [2]. Concurrently, NCI-60 screening reveals that 4-(aminomethyl)-N-phenylbenzenesulfonamide is inactive as a growth inhibitor across all 60 human tumor cell lines tested [3], whereas other sulfonamide derivatives (e.g., certain N-phenyl-substituted benzenesulfonamides) have shown nanomolar inhibitory activity against carbonic anhydrase isoforms [4]. These divergent activity profiles underscore that the N-phenyl substituent is not a silent structural feature; it fundamentally alters the biological fingerprint, making generic interchange scientifically indefensible.

Quantitative Differentiation Evidence: 4-(Aminomethyl)-N-phenylbenzenesulfonamide vs. Closest Analogs


N-Phenyl Substitution Abolishes Antibacterial Activity Relative to Mafenide: Head-to-Head Comparative Data

A direct head-to-head synthesis and antibacterial evaluation study reported that N1-phenyl derivatives of p-aminomethylbenzenesulfonamide—including 4-(aminomethyl)-N-phenylbenzenesulfonamide—exhibit antibacterial action that is 'far inferior' to the parent compound p-aminomethylbenzenesulfonamide (mafenide) [1]. Nine N1-phenyl derivatives were synthesized and tested; all showed substantially reduced antibacterial potency compared to the unsubstituted parent. This study provides the most direct comparative evidence available for this compound class.

Antibacterial SAR Sulfonamide derivatives Mafenide analogs Bacteriostatic comparison

NCI-60 Panel Uniform Inactivity: Differentiating 4-(Aminomethyl)-N-phenylbenzenesulfonamide from Cytotoxic Sulfonamide Derivatives

In the NCI-60 human tumor cell line growth inhibition screen, 4-(aminomethyl)-N-phenylbenzenesulfonamide (tested as NSC 29833) returned a result of 'Inactive' across all 60 cell lines at the single-concentration screening level [1]. This is in marked contrast to numerous other N-phenyl-substituted benzenesulfonamide derivatives that have demonstrated nanomolar inhibitory activity against carbonic anhydrase isoforms associated with tumor growth, including 4-methyl-N-phenylbenzenesulfonamide (CA IX IC₅₀ = 90 nM) [2] and 2-bromo-4,5-dihydroxy-N-phenylbenzenesulfonamide (hCA II Kᵢ = 23.52 nM) [3]. The uniform inactivity of the target compound in the NCI-60 panel suggests that the specific combination of a para-aminomethyl group with N-phenyl substitution on the sulfonamide yields a chemotype devoid of general cytotoxicity.

NCI-60 screening Anticancer sulfonamides Cytotoxicity profiling Tumor cell line panel

Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Profile vs. Mafenide

Computed physicochemical parameters differentiate 4-(aminomethyl)-N-phenylbenzenesulfonamide from its parent compound mafenide in ways that directly impact formulation, membrane permeability, and assay compatibility. The target compound has a computed XLogP3 of 1.4, compared to mafenide's XLogP3 of approximately 0.1 [1][2]. This ~1.3 log unit increase in lipophilicity is attributable to the N-phenyl substituent and predicts enhanced passive membrane permeability. The target compound has a molecular weight of 262.33 g/mol with 2 hydrogen bond donors and 4 hydrogen bond acceptors, versus mafenide at 186.23 g/mol with 2 donors and 3 acceptors [1][2].

Physicochemical properties Lipophilicity Solubility Drug-likeness parameters

Synthesis of N1-Phenyl Derivatives: Documented Utility as a Scaffold for Derivatization

The 1950 synthesis paper by the Pharmaceutical Society of Japan describes a general route to N1-phenyl derivatives of p-aminomethylbenzenesulfonamide via condensation of p-phthaliminomethylbenzene sulfochloride with substituted phenylamines followed by phthalyl deprotection [1]. Nine distinct N1-phenyl derivatives were synthesized and characterized, demonstrating the compound's utility as a derivatizable scaffold. This establishes the target compound as a member of a synthetically accessible series where the N-phenyl ring can be systematically varied, which is not feasible with the simpler mafenide core without the N-phenyl attachment point.

Sulfonamide synthesis Chemical intermediate Derivatization scaffold Medicinal chemistry building block

Validated Research and Industrial Application Scenarios for 4-(Aminomethyl)-N-phenylbenzenesulfonamide (CAS 6325-23-1)


Negative Control Compound for Antibacterial Sulfonamide Screening Campaigns

Given the documented 'far inferior' antibacterial activity of N1-phenyl derivatives relative to mafenide [1], 4-(aminomethyl)-N-phenylbenzenesulfonamide is ideally suited as a structurally matched negative control in antibacterial screening assays targeting the dihydropteroate synthase or sulfonamide-binding sites. Its close structural similarity to active sulfonamides—coupled with its attenuated antibacterial potency—enables researchers to distinguish target-specific inhibition from non-specific sulfonamide effects.

Non-Cytotoxic Sulfonamide Scaffold for Carbonic Anhydrase or Other Target-Based Probe Development

The compound's uniform inactivity in the NCI-60 human tumor cell line panel [2] contrasts sharply with nanomolar-active N-phenylbenzenesulfonamide carbonic anhydrase inhibitors [3]. This makes it a suitable starting scaffold for fragment-based or structure-guided optimization campaigns where the goal is to engineer target potency into a chemotype with a clean background of no intrinsic cytotoxicity, reducing confounding effects in cell-based assays.

Pre-Installed N-Phenyl Diversification Point for Parallel Library Synthesis

The established synthetic route to N1-phenyl derivatives from a common p-phthaliminomethylbenzene sulfochloride intermediate [4] positions 4-(aminomethyl)-N-phenylbenzenesulfonamide as a key building block for parallel library synthesis. Medicinal chemistry teams can leverage the pre-installed N-phenyl group as a diversification handle, avoiding the additional N-arylation step required when starting from mafenide.

Physicochemical Reference Standard with Intermediate Lipophilicity for Sulfonamide ADME Panels

With a computed XLogP3 of 1.4—intermediate between polar mafenide (XLogP3 ≈ 0.1) and more lipophilic diaryl sulfonamides [5]—this compound can serve as a mid-range lipophilicity reference standard in ADME profiling panels for sulfonamide compound libraries. Its defined hydrogen bond donor/acceptor profile and rotatable bond count provide a reproducible benchmark for calibrating permeability, solubility, and protein binding assays.

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